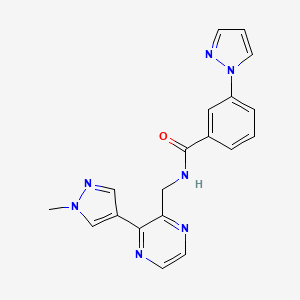
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H17N7O and its molecular weight is 359.393. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery and Development
This compound, with its pyrazole and pyrazine components, is a valuable building block in drug discovery. Its structure suggests potential activity at various biological targets, including kinases, which are often implicated in cancer and inflammatory diseases. The compound could be used to synthesize novel pharmaceutical agents through processes like reductive amination, which is commonly employed in the pharmaceutical industry for C–N bond construction .
Synthesis of Bioactive Molecules
Pyrazole derivatives are known for their wide range of physiological and pharmacological activities. This compound could serve as a key precursor in the synthesis of bioactive molecules, including natural products and agrochemicals. Its versatility in chemical reactions makes it a promising candidate for creating new compounds with potential biological activities .
Chemical Research
As a reagent, this compound could be involved in various chemical reactions, such as Suzuki Coupling or as a catalyst in azidation processes. These reactions are fundamental in the synthesis of complex organic molecules, which have applications across multiple fields of chemistry .
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-25-13-15(11-24-25)18-17(20-7-8-21-18)12-22-19(27)14-4-2-5-16(10-14)26-9-3-6-23-26/h2-11,13H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEJWLYYDQGQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2971954.png)
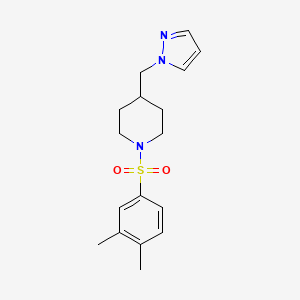
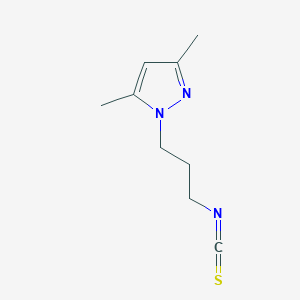
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2971957.png)
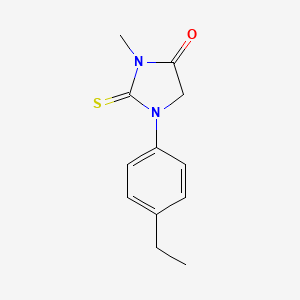
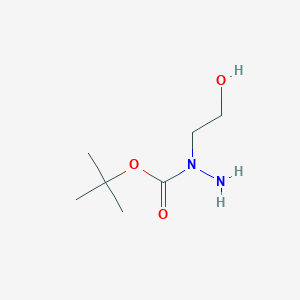
![1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-methylimidazolidin-2-one](/img/structure/B2971960.png)


![2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2971966.png)

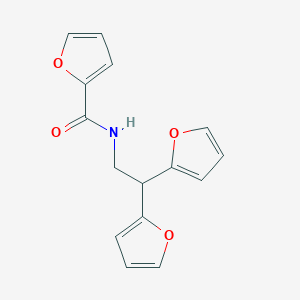

![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2971971.png)